3-chloro-2-(difluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a difluoromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(difluoromethyl)benzoic acid typically involves the introduction of the chlorine and difluoromethyl groups onto a benzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where a benzoic acid derivative is treated with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom. The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or anhydrides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Amino or thiol derivatives of the benzoic acid.
Oxidation: Esters, anhydrides, or other oxidized derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
3-chloro-2-(difluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-chloro-2-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-(difluoromethyl)benzoic acid
- 3-chloro-4-(difluoromethyl)benzoic acid
- 2-chloro-4-(difluoromethyl)benzoic acid
Uniqueness
3-chloro-2-(difluoromethyl)benzoic acid is unique due to the specific positioning of the chlorine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and material science.
Properties
CAS No. |
1780697-53-1 |
---|---|
Molecular Formula |
C8H5ClF2O2 |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.